4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid
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Overview
Description
4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid is a chemical compound with the molecular formula C13H12N4O4S It is known for its unique structure, which includes a sulfamoyl group and an iminohydrazinyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the iminohydrazinyl linkage. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the iminohydrazinyl group to an amine group.
Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzoic acid compounds .
Scientific Research Applications
4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes, while the iminohydrazinyl group can interact with nucleic acids and proteins. These interactions can lead to the modulation of cellular processes, including cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Shares the sulfamoyl group but lacks the iminohydrazinyl group.
4-Aminobenzoic acid: Contains an amino group instead of the sulfamoyl group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of the sulfamoyl group.
Uniqueness
4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid is unique due to the presence of both the sulfamoyl and iminohydrazinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5433-48-7 |
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Molecular Formula |
C13H12N4NaO4S+ |
Molecular Weight |
343.32 g/mol |
IUPAC Name |
sodium;4-[2-(4-sulfamoylphenyl)iminohydrazinyl]benzoic acid |
InChI |
InChI=1S/C13H12N4O4S.Na/c14-22(20,21)12-7-5-11(6-8-12)16-17-15-10-3-1-9(2-4-10)13(18)19;/h1-8H,(H,15,16)(H,18,19)(H2,14,20,21);/q;+1 |
InChI Key |
CHIIGORRHHQHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NN=NC2=CC=C(C=C2)S(=O)(=O)N.[Na+] |
Origin of Product |
United States |
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